5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1779119-80-0
VCID: VC2744512
InChI: InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
SMILES: C1CSCN1C2=C(C=C(C=C2)F)C=O
Molecular Formula: C10H10FNOS
Molecular Weight: 211.26 g/mol

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

CAS No.: 1779119-80-0

Cat. No.: VC2744512

Molecular Formula: C10H10FNOS

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde - 1779119-80-0

Specification

CAS No. 1779119-80-0
Molecular Formula C10H10FNOS
Molecular Weight 211.26 g/mol
IUPAC Name 5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde
Standard InChI InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
Standard InChI Key SIFDPKPYHMJREB-UHFFFAOYSA-N
SMILES C1CSCN1C2=C(C=C(C=C2)F)C=O
Canonical SMILES C1CSCN1C2=C(C=C(C=C2)F)C=O

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a synthetic organic compound characterized by its benzaldehyde backbone substituted with a fluorine atom at the 5-position and a thiazolidin-3-yl group at the 2-position. This arrangement creates a molecule with diverse functional properties and reactive sites.

Basic Chemical Information

The compound possesses the following fundamental chemical identifiers:

PropertyValue
CAS Number1779119-80-0
Molecular FormulaC₁₀H₁₀FNOS
Molecular Weight211.26 g/mol
IUPAC Name5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde
Standard InChIInChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
Standard InChIKeySIFDPKPYHMJREB-UHFFFAOYSA-N
SMILES NotationC1CSCN1C2=C(C=C(C=C2)F)C=O

Table 1: Chemical identity parameters of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Structural Features

The molecular architecture of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde incorporates several key structural elements that contribute to its chemical behavior:

  • A benzaldehyde core structure featuring an aldehyde group (-CHO)

  • A fluorine atom substituent at the 5-position of the benzene ring

  • A five-membered thiazolidine heterocyclic ring containing both sulfur and nitrogen atoms

  • The thiazolidine ring connected to the benzene ring at the 2-position via the nitrogen atom

These structural features create a molecule with multiple reactive centers and functional groups that can participate in various chemical transformations.

Physical and Chemical Properties

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde exhibits distinctive physical and chemical properties that derive from its molecular structure and the presence of specific functional groups.

Physical Properties

While detailed physical property data for this specific compound is limited in the literature, general characteristics can be inferred based on its structure:

PropertyDescription/Value
Physical StateSolid at room temperature
ColorTypically pale yellow to off-white
SolubilityLikely soluble in organic solvents such as methanol, dichloromethane, and DMSO
Melting PointNot definitively established in available literature
Boiling PointNot definitively established in available literature

Table 2: Physical properties of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Chemical Reactivity

The chemical behavior of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is influenced by its functional groups:

  • The aldehyde group (-CHO) serves as an electrophilic center, readily participating in nucleophilic addition reactions, condensations, and oxidation-reduction processes.

  • The fluorine atom, being electronegative, withdraws electron density from the benzene ring, affecting the electronic distribution and reactivity of the aromatic system.

  • The thiazolidine ring introduces a heterocyclic component with nucleophilic nitrogen and sulfur atoms that can participate in various reactions.

  • The combination of these features creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

ParameterTypical Conditions
SolventMethanol, ethanol, dichloromethane, or DMF
CatalystBase catalysts (Et₃N, pyridine), Lewis acids (BF₃·OEt₂), or ionic liquids
TemperatureRoom temperature to reflux conditions (25-80°C)
Reaction Time3-7 hours typically required for completion
PurificationColumn chromatography or recrystallization from appropriate solvents

Table 3: Typical reaction conditions for thiazolidine synthesis

Spectroscopic Characterization

Spectroscopic data provides essential information for structure confirmation and purity assessment of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde would likely include:

  • C=O stretching vibration: strong band at approximately 1680-1710 cm⁻¹

  • C-F stretching vibration: band at approximately 1000-1400 cm⁻¹

  • C-N stretching vibration: band at approximately 1200-1350 cm⁻¹

  • C-S stretching vibration: band at approximately 600-700 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak [M]⁺ at m/z 211

  • Characteristic fragmentation patterns involving loss of the aldehyde group and cleavage of the thiazolidine ring

Structural FeaturePotential Biological Significance
Fluorine substitutionEnhanced metabolic stability, improved lipophilicity, and increased binding affinity to target proteins
Thiazolidine ringCore structure found in various bioactive compounds, contributes to antimicrobial activity
Aldehyde groupReactive functional group that can participate in covalent binding with biological targets
Position of substituentsCritical for determining binding interactions with specific biological targets

Table 4: Structure-activity relationships of key structural elements

Synthetic Intermediates

Beyond direct biological applications, 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde may serve as a valuable intermediate in organic synthesis:

  • The aldehyde functionality provides a reactive site for further transformations, such as condensation reactions with various nucleophiles.

  • The compound could potentially serve as a building block for the synthesis of more complex heterocyclic systems with enhanced biological activities.

  • The fluorine substitution offers opportunities for selective functionalization and modification of the aromatic ring.

Recent Research and Future Directions

Research on 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde and related compounds continues to evolve, with several promising directions for future investigation.

Current Research Gaps

Several aspects of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde remain underexplored:

  • Optimized synthetic routes specifically for this compound

  • Comprehensive physical and spectroscopic characterization

  • Detailed biological activity screening

  • Structure-activity relationship studies focused on this specific fluorinated derivative

Future Research Directions

Promising areas for future investigation include:

  • Synthesis Optimization: Development of more efficient, green, and scalable synthetic methodologies for 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde production .

  • Biological Activity Screening: Comprehensive evaluation of potential antimicrobial, antifungal, antiviral, and anticancer activities of the compound and its derivatives .

  • Structure Modification Studies: Systematic modification of the compound structure to enhance biological activity and improve physicochemical properties.

  • Drug Delivery Applications: Investigation of the compound's potential as a component in drug delivery systems, particularly for targeted therapy.

  • Computational Studies: Molecular modeling and docking studies to predict interactions with biological targets and guide rational design of derivatives .

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